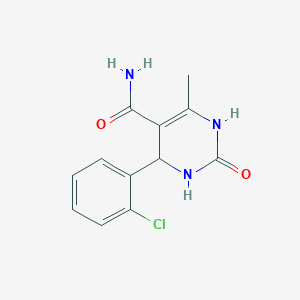
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-溴苯基)-2-(4-硝基苯基)喹唑啉-4-胺是一种合成的有机化合物,属于喹唑啉家族。喹唑啉是含有稠合苯和嘧啶环体系的杂环化合物。
准备方法
合成路线和反应条件
N-(4-溴苯基)-2-(4-硝基苯基)喹唑啉-4-胺的合成通常涉及多步有机反应。一种常见的方法是将4-溴苯胺与4-硝基苯甲醛缩合生成中间体席夫碱,然后在酸性条件下与邻氨基苯甲酸环化,生成喹唑啉核心。反应条件通常需要控制温度,并使用催化剂来促进目标产物的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产率和纯度进行优化,通常会涉及连续流动反应器和自动化系统,以确保生产一致性。溶剂回收和废物管理也是工业合成的关键方面。
化学反应分析
反应类型
N-(4-溴苯基)-2-(4-硝基苯基)喹唑啉-4-胺可以进行各种化学反应,包括:
氧化: 硝基在特定条件下可以被还原为氨基。
还原: 溴原子可以通过亲核取代反应被其他官能团取代。
取代: 由于存在吸电子基团,该化合物可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用试剂包括过氧化氢或高锰酸钾。
还原: 可以使用氢化铝锂或钯碳 (Pd/C) 等试剂。
取代: 通常使用氢氧化钠或叔丁醇钾等试剂,在极性非质子溶剂中进行。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。例如,硝基的还原会生成氨基衍生物,而溴原子的取代可能会导致各种取代的喹唑啉。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 可能用作生物化学分析中的探针或抑制剂。
医学: 研究其潜在的药理特性,例如抗癌或抗菌活性。
工业: 用于开发新材料或作为合成染料和颜料的前体。
作用机制
N-(4-溴苯基)-2-(4-硝基苯基)喹唑啉-4-胺的作用机制取决于其具体应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。溴和硝基的存在会影响其结合亲和力和特异性。
相似化合物的比较
类似化合物
N-(4-氯苯基)-2-(4-硝基苯基)喹唑啉-4-胺: 与溴原子相同的结构,但具有氯原子。
N-(4-溴苯基)-2-(4-氨基苯基)喹唑啉-4-胺: 与硝基相同的结构,但具有氨基。
独特性
N-(4-溴苯基)-2-(4-硝基苯基)喹唑啉-4-胺是独一无二的,因为它具有溴和硝基官能团的特定组合,与它的类似物相比,它可以赋予不同的化学反应性和潜在的生物活性。
属性
分子式 |
C20H13BrN4O2 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H13BrN4O2/c21-14-7-9-15(10-8-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-5-11-16(12-6-13)25(26)27/h1-12H,(H,22,23,24) |
InChI 键 |
QLXBPEIXBFSMOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)


